molecular formula C8H15N3O B13314792 3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine

3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13314792
M. Wt: 169.22 g/mol
InChI Key: ODPRIPQEISMJMM-UHFFFAOYSA-N
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Description

3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and a 3-methylbutylamine moiety at the 5-position. This compound is synthesized via nucleophilic substitution reactions, as demonstrated in the reaction of tosylated intermediates with 3-methylbutylamine under controlled conditions .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

3-methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H15N3O/c1-6(2)4-5-9-8-10-7(3)11-12-8/h6H,4-5H2,1-3H3,(H,9,10,11)

InChI Key

ODPRIPQEISMJMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NCCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

While "3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine" is not directly discussed in the provided search results, the search results offer insights into related compounds and their applications, which can help infer potential applications and research directions for the specified compound.

Oxadiazoles: Overview and Applications

General Applications: Oxadiazoles, as a class of heterocyclic aromatic chemical compounds, have a wide array of applications across various scientific fields . Their applications stem from their unique structural and chemical properties .

Specific Applications:

  • Medicinal Chemistry: Oxadiazoles are frequently explored in drug development because of their potential to inhibit specific biological targets such as enzymes or receptors. Certain 1,2,4-oxadiazoles have demonstrated anti-inflammatory, analgesic, and antipyretic activities .
  • Organic Synthesis: Oxadiazoles serve as building blocks in the synthesis of more complex organic molecules, facilitating the creation of diverse chemical structures.
  • Materials Science: The unique properties of oxadiazoles can be harnessed to develop new materials with tailored electronic or optical characteristics.
  • Agrochemicals: Oxadiazole derivatives are used in developing pesticides, herbicides, and fungicides to protect crops and manage agricultural pests.

Related Compounds and Research

1,2,4-Oxadiazoles: Research on 1,2,4-oxadiazoles, a specific type of oxadiazole, has led to the synthesis of compounds with potential anti-inflammatory activity . Studies have focused on creating new 1,2,4-oxadiazoles with asymmetric centers to enhance their pharmacological properties .

1,3,4-Oxadiazoles: Studies indicate that 5-amino-1,3,4-oxadiazole derivatives have demonstrated improved potency and lower lipophilicity compared to other compounds, suggesting their potential as GPR88 agonists .

1-Ethyl-4-[[methyl-[[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl]amino]methyl]pyrrolidin-2-one: This compound has potential applications in medicinal chemistry, organic synthesis, and materials science. It may act by binding to particular enzymes or receptors, thereby inhibiting their activity.

Potential Research Directions

Given the applications of related oxadiazoles, research on "this compound" could explore:

  • Drug Development: Investigating its potential as an inhibitor of specific enzymes or receptors.
  • Material Science: Examining its properties for the development of novel materials with specific electronic or optical characteristics.

Limitations

Mechanism of Action

The mechanism of action of 3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of 3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine with analogous compounds:

Compound Name Substituents (3-position) Amine Group Melting Point (°C) Yield (%) Key Properties/Applications References
This compound Methyl 3-methylbutyl Not reported 66 High lipophilicity; liquid state
N-Cyclohexyl-3-(3-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox2) 3-nitrophenyl Cyclohexyl 131–133 84 Antileishmanial activity; solid
3-Isopropyl-1,2,4-oxadiazol-5-amine Isopropyl -NH₂ White crystalline - High crystallinity; solid
N-Cyclohexyl-3-phenyl-N-(prop-2-yn-1-yl)-1,2,4-oxadiazol-5-amine (Ox5) Phenyl Cyclohexyl/propargyl 112–114 92 Reactive propargyl handle; solid
3-(Chloromethyl)-N,N-diethyl-1,2,4-oxadiazol-5-amine Chloromethyl Diethyl Not reported - Reactive chloromethyl group

Key Observations:

  • Substituent Effects: Aromatic substituents (e.g., 3-nitrophenyl in Ox2) increase melting points due to enhanced π-π stacking and rigidity, whereas alkyl groups (e.g., 3-methylbutyl) reduce melting points, often resulting in liquid or low-melting solids .
  • Synthetic Yields: The target compound’s yield (66%) is lower than derivatives like Ox5 (92%), likely due to steric hindrance from the branched 3-methylbutyl group or reaction optimization differences .
  • Reactivity: Compounds with chloromethyl () or propargyl (Ox5) groups offer sites for further functionalization, unlike the target compound’s inert alkyl chains, limiting its utility in derivatization .

Biological Activity

3-Methyl-N-(3-methylbutyl)-1,2,4-oxadiazol-5-amine is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C11H16N4O
  • Molecular Weight : 220.27 g/mol
  • CAS Number : 852180-71-3

The biological activity of oxadiazole derivatives like this compound is primarily attributed to their ability to interact with various biological targets. These compounds can influence several biochemical pathways, including:

  • Antimicrobial Activity : Oxadiazoles exhibit significant antibacterial and antifungal properties. They target microbial organisms such as Xanthomonas oryzae and Xanthomonas axonopodis, disrupting cellular functions and inhibiting growth.
  • Anticancer Effects : Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Biological Activity Description Reference
AntibacterialEffective against various bacterial strains
AntifungalInhibits fungal growth in vitro
AnticancerInduces apoptosis in melanoma and breast adenocarcinoma cells
Anti-inflammatoryModulates inflammatory responses in macrophages

Case Studies

Several studies have investigated the biological effects of oxadiazole derivatives:

  • Anticancer Activity Study : A study evaluated a series of oxadiazole compounds for cytotoxic effects against B16-F0 melanoma and LM3 breast adenocarcinoma cells. Compounds showed selective toxicity towards cancer cells while sparing normal cells, indicating potential for targeted cancer therapy .
  • Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of oxadiazole derivatives against Acinetobacter baumannii, demonstrating significant antibacterial activity that suggests these compounds can be developed into new antibiotics .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its physicochemical properties. Factors such as solubility, stability, and absorption are critical for determining its bioavailability. Studies indicate that modifications in the molecular structure can enhance these properties, leading to improved therapeutic efficacy .

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